molecular formula C16H9ClF3NO B12885624 4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline CAS No. 1189106-99-7

4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline

Katalognummer: B12885624
CAS-Nummer: 1189106-99-7
Molekulargewicht: 323.69 g/mol
InChI-Schlüssel: MDGOSVAFSJCHLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Chloro-2-phenyl-8-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions:

Analyse Chemischer Reaktionen

4-Chloro-2-phenyl-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-phenyl-8-trifluoromethoxyquinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-2-phenyl-8-trifluoromethoxyquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. Its unique structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, making it a valuable compound in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-phenyl-8-trifluoromethoxyquinoline can be compared with other quinoline derivatives, such as:

The uniqueness of 4-Chloro-2-phenyl-8-trifluoromethoxyquinoline lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.

Eigenschaften

CAS-Nummer

1189106-99-7

Molekularformel

C16H9ClF3NO

Molekulargewicht

323.69 g/mol

IUPAC-Name

4-chloro-2-phenyl-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C16H9ClF3NO/c17-12-9-13(10-5-2-1-3-6-10)21-15-11(12)7-4-8-14(15)22-16(18,19)20/h1-9H

InChI-Schlüssel

MDGOSVAFSJCHLN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.